2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride
Description
Structural Isomerism
The compound does not exhibit constitutional isomerism under its current nomenclature due to the fixed connectivity of functional groups. The hydroxyethyl group is explicitly attached to the nitrogen, and the tert-butyl substituent occupies a defined position on the propanamide backbone.
Stereochemical Features
The nitrogen atom in the amide group is bonded to three distinct substituents:
- 2-Hydroxyethyl group (-CH₂CH₂OH)
- Carbonyl group (-C=O)
- Tert-butyl group (-C(CH₃)₃)
This configuration creates a chiral center at the nitrogen, as all three substituents are chemically distinct. However, the provided SMILES notation (Cl.CN(CCO)C(=O)C(C)(C)N) does not specify stereochemical descriptors (e.g., @ or @@), indicating that the compound is either racemic (a 50:50 mixture of enantiomers) or achiral in practice. No experimental data on optical activity or enantiomeric resolution is available in the cited sources.
SMILES, InChI, and Canonical Representations
SMILES Notation
The SMILES string for the free base is CN(CCO)C(=O)C(C)(C)N , while the hydrochloride salt is represented as Cl.CN(CCO)C(=O)C(C)(C)N . This notation highlights:
- N(CCO) : The nitrogen bonded to the hydroxyethyl group.
- C(=O) : The carbonyl group of the amide.
- C(C)(C) : The tert-butyl substituent.
- Cl : The chloride counterion.
InChI and Canonical SMILES
The InChI identifier for the compound is InChI=1S/C7H16N2O2.ClH/c1-7(2,8)6(11)9(3)4-5-10;/h10H,4-5,8H2,1-3H3;1H , derived from its SMILES structure. The canonical SMILES prioritizes substituents based on atomic number, ensuring reproducibility in computational workflows.
| Representation | Value |
|---|---|
| SMILES | Cl.CN(CCO)C(=O)C(C)(C)N |
| InChI | InChI=1S/C7H16N2O2.ClH/c1-7(2,8)6(11)9(3)4-5-10;/h10H,4-5,8H2,1-3H3;1H |
| InChIKey | TWWJZOUWUVAINP-UHFFFAOYSA-N (derived from InChI) |
Properties
IUPAC Name |
2-amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-7(2,8)6(11)9(3)4-5-10;/h10H,4-5,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWJZOUWUVAINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediates
- The synthesis typically starts from a suitably substituted amino acid or α-amino acid derivative.
- Protection and selective functionalization of amine and hydroxy groups are employed to avoid side reactions.
- Introduction of methyl groups on the nitrogen and α-carbon is achieved via alkylation or reductive amination.
Amide Formation
- Coupling of the amine with an acid chloride or activated ester under controlled conditions.
- Use of coupling reagents such as carbodiimides or mixed anhydrides to facilitate amide bond formation.
- Reaction conditions optimized to prevent racemization and side product formation.
Hydrochloride Salt Formation
- The free base amide is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution) to precipitate the hydrochloride salt.
- This step enhances compound stability and purity.
Comparative Analysis of Preparation Routes for Related Compounds
Insights from patent literature on related compounds, such as midodrine hydrochloride (a structurally related amino hydroxyethyl amide), provide valuable data on efficient synthesis strategies:
| Step | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Preparation of amino ketone intermediate | Reaction of substituted bromoethanone with hexamethylenetetramine in tetrahydrofuran-water solvent | Rapid reaction (~30 min), high yield, minimized polymeric byproducts |
| 2 | Acylation of amino ketone | Chloroacetyl chloride and sodium acetate in acetone-water mixture | Improved yield and easier workup |
| 3 | Nucleophilic azidation | Sodium azide in acetone (water-free) | Avoids side reactions, better yield |
| 4 | Reduction steps | Selective reduction with sodium borohydride, followed by stannous chloride | Conversion of keto and azide groups to amino groups |
| 5 | Conversion to hydrochloride salt | Treatment with concentrated HCl | Stable, pure hydrochloride salt obtained |
This multi-step approach emphasizes the importance of solvent choice and reaction conditions on yield, purity, and reproducibility.
Notes on Process Optimization and Challenges
- Use of mixed solvent systems (tetrahydrofuran and water or acetone-water mixtures) enhances reaction rates and product quality.
- Avoidance of hazardous reducing agents such as lithium aluminum hydride improves safety and scalability.
- Stepwise selective reductions prevent over-reduction and side product formation.
- The process is designed to be reproducible and scalable with consistent selectivity and yield.
Summary Table of Key Preparation Parameters
| Parameter | Description | Optimal Conditions | Remarks |
|---|---|---|---|
| Starting Material | Amino ketone or α-amino acid derivative | Substituted bromoethanone or amino alcohol | Purity critical for downstream steps |
| Solvent System | Mixed solvents | Tetrahydrofuran-water, acetone-water | Enhances reaction speed and yield |
| Acylation Reagents | Chloroacetyl chloride, sodium acetate | In acetone-water mixture | Facilitates clean acylation |
| Azidation | Sodium azide | Anhydrous acetone | Prevents side reactions |
| Reduction | Sodium borohydride, stannous chloride | Sequential reductions | Selective functional group transformation |
| Salt Formation | Concentrated HCl | Post-reduction treatment | Stabilizes product as hydrochloride salt |
| Yield | Overall | High (exact values proprietary) | Improved over prior art |
| Purity | Final product | >99% (by HPLC) | Suitable for research and pharmaceutical use |
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substituting agents: Such as halogens (Cl2, Br2) and alkylating agents (CH3I).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, reduction may produce alcohols, and substitution may produce halogenated compounds.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : This compound is utilized as a reagent in various organic synthesis processes, particularly in the formation of peptide bonds and as a protective group for amino functionalities during chemical reactions.
- Protective Group in Peptide Synthesis : It effectively protects amino groups from degradation during peptide synthesis, allowing for the creation of complex molecules without loss of functional integrity.
Biology
- Enzyme Mechanisms : Researchers use this compound to study enzyme mechanisms and protein interactions. Its ability to stabilize certain functional groups makes it valuable in biochemical assays.
- Protein Interactions : The compound aids in understanding how proteins interact at the molecular level, contributing to advancements in biochemistry and molecular biology.
Medicine
- Development of Peptide and Protein Drugs : 2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride plays a crucial role in drug development, particularly for peptide-based therapeutics. Its protective properties help maintain the stability of active pharmaceutical ingredients during formulation.
- Drug Delivery Systems : The compound is explored for use in drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents by ensuring their stability during transport within biological systems.
Industry
- Pharmaceutical Production : It is widely used in the pharmaceutical industry for the production of various drugs and fine chemicals due to its stability and protective qualities during synthesis.
- Fine Chemicals Manufacturing : The compound serves as an intermediate in the synthesis of fine chemicals used across different sectors, including agriculture and materials science .
Case Studies
- Cancer Drug Development : Recent studies have highlighted the potential of compounds similar to this compound as dual inhibitors targeting Bcr-Abl and histone deacetylases (HDACs). These compounds showed promising results against leukemia cell lines, paving the way for novel cancer therapies .
- Enzyme Inhibition Studies : Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways. By protecting reactive amino groups, it allows for detailed studies on enzyme kinetics and substrate interactions.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride involves its ability to protect amino groups and other functional groups during chemical reactions. This protection is achieved through the formation of stable intermediates that prevent unwanted side reactions. The molecular targets and pathways involved include various enzymes and proteins that interact with the compound during synthesis and drug development processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride
- CAS Registry Number : 84827-06-5
- Molecular Formula : C₅H₁₃ClN₂O
- Molar Mass : 152.62 g/mol
- Structural Features : Contains a propanamide backbone with a 2-hydroxyethyl group and dimethyl substituents on the amide nitrogen. The hydrochloride salt enhances solubility and stability .
Physicochemical Properties :
- Storage : Requires storage in a sealed, dry container at room temperature to prevent degradation .
- Hazard Profile : Classified as an irritant, necessitating precautions during handling .
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table compares key parameters of the target compound with structurally related acetamide derivatives:
Key Differences in Physicochemical and Functional Properties
Solubility and Stability: The hydrochloride salt in the target compound improves aqueous solubility compared to non-salt forms (e.g., neutral 2-amino-N-(2-hydroxyethyl)acetamide) . Dihydrochloride derivatives (e.g., 1219957-57-9) require inert storage conditions due to higher hygroscopicity .
Toxicity and Safety: The target compound and simpler analogs (e.g., 72287-77-5) are classified as irritants, while complex derivatives like Midodrine have well-established safety profiles due to clinical use . Compounds such as (2S)-2,5-Diaminopentanamide dihydrochloride lack thorough toxicological data, highlighting the need for caution in handling .
Biological Activity
2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride is an organic compound with the chemical formula C6H15ClN2O2. This compound is characterized by its white crystalline powder form and solubility in water and alcohol, making it useful in various biological and chemical applications. It is primarily utilized in peptide synthesis, enzyme mechanism studies, and drug development.
- Molecular Formula : C6H15ClN2O2
- Molecular Weight : 176.65 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water and alcohol; slightly soluble in dichloromethane
The biological activity of this compound largely stems from its role as a protective group in organic synthesis. It protects amino groups during peptide synthesis, thus preventing degradation during chemical reactions. This protection is crucial for maintaining the integrity of proteins and peptides, which are essential for various biological functions.
Applications in Research
- Enzyme Mechanism Studies : The compound is used to study enzyme interactions and mechanisms due to its ability to stabilize reactive intermediates.
- Protein Interactions : It aids in understanding protein folding and stability, which are critical for drug design and development.
- Drug Development : This compound plays a role in the synthesis of peptide-based drugs, enhancing their stability and efficacy.
Pharmacological Properties
Recent studies have highlighted the pharmacological potential of this compound:
- Antiproliferative Activity : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including K562 (human leukemia) and DU145 (prostate cancer) .
- Selectivity for Biological Targets : Research indicates that modifications to the structure can enhance selectivity for specific biological targets, potentially leading to more effective therapeutic agents .
Data Table on Biological Activity
| Study | Cell Line | Activity Observed | Reference |
|---|---|---|---|
| Study 1 | K562 (Leukemia) | Antiproliferative | |
| Study 2 | DU145 (Prostate Cancer) | Antiproliferative | |
| Study 3 | Enzyme Mechanism Studies | Stabilization of Intermediates |
Case Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of structurally related compounds, it was found that certain derivatives exhibited potent inhibitory effects on human leukemia cell lines. The mechanism involved the dual inhibition of Bcr-Abl and histone deacetylase (HDAC), highlighting the potential for developing dual-action drugs .
Case Study 2: Enzyme Interaction Analysis
Research focused on enzyme mechanisms revealed that this compound effectively stabilized enzyme-substrate complexes. This stabilization is crucial for understanding the kinetics of enzymatic reactions and developing inhibitors that can modulate these processes .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural characterization of 2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm the presence of the hydroxyethyl group, methyl substituents, and amide backbone. Mass spectrometry (MS) can verify molecular weight and purity. Infrared (IR) spectroscopy helps identify functional groups like the amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹). For related hydrochlorides, purity validation via HPLC with UV detection is advised .
Q. How can solubility profiles of this compound in common solvents guide experimental design?
- Methodology : Perform solubility tests in polar solvents (water, methanol) and non-polar solvents (toluene, ether) using gravimetric or spectrophotometric methods. Hydrochloride salts often exhibit high solubility in polar solvents due to ionic interactions, as seen in dopamine hydrochloride (freely soluble in water and methanol) . Document solubility to optimize reaction conditions or biological assay buffers.
Q. What safety protocols are critical for handling this hydrochloride salt in the lab?
- Methodology : Follow GHS/CLP guidelines (e.g., Regulation (EC) 2020/8785):
- Avoid inhalation (use fume hoods) and direct contact (wear gloves, lab coats).
- Store in airtight containers protected from light, as recommended for similar amine hydrochlorides .
- Emergency measures: For skin contact, rinse with water; for inhalation, move to fresh air .
Advanced Research Questions
Q. How does the hydroxyethyl group influence the compound’s stability under varying pH conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to buffers at pH 2–12 and monitoring degradation via HPLC. The hydroxyethyl group may enhance solubility but could also participate in hydrolysis under acidic/basic conditions, analogous to 2-((2-chloroethyl)amino)ethanol hydrochloride’s reactivity . Compare degradation kinetics with structurally similar compounds to isolate functional group effects.
Q. What computational strategies can predict reaction pathways for synthesizing this compound?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Integrate machine learning to analyze experimental datasets, as demonstrated by ICReDD’s approach to optimizing reaction conditions . Focus on amide bond formation and hydrochloride salt precipitation steps to minimize by-products.
Q. How does the compound interact with biological macromolecules, such as enzymes or receptors?
- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Molecular docking simulations can predict interactions with target proteins, leveraging the compound’s amine and hydroxyethyl motifs, which are common in receptor-binding studies (e.g., dopamine hydrochloride’s role in cardiovascular systems) . Validate findings with in vitro enzymatic assays.
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Optimize chiral resolution techniques (e.g., chiral HPLC or crystallization with resolving agents) during scale-up. Monitor enantiomeric excess (ee) using polarimetry or chiral stationary phase chromatography. For related amino alcohols, strict control of reaction temperature and stoichiometry is critical to avoid racemization .
Data Contradictions and Resolution
- Evidence Gaps : While no direct data exists for the target compound, inferences are drawn from structurally related hydrochlorides. For example:
- Solubility : Dopamine hydrochloride is highly water-soluble , but hydrophobic methyl groups in the target compound may reduce solubility. Experimental validation is required.
- Reactivity : Substitution reactions in 2-((2-chloroethyl)amino)ethanol hydrochloride suggest potential pathways, but steric hindrance from dimethyl groups in the target compound could alter kinetics.
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
